[(2R)-1,4-dioxan-2-yl]methanamine properties and characteristics
[(2R)-1,4-dioxan-2-yl]methanamine properties and characteristics
Topic: [(2R)-1,4-dioxan-2-yl]methanamine: Properties, Synthesis, and Medicinal Chemistry Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
[1]
Executive Summary
[(2R)-1,4-dioxan-2-yl]methanamine (CAS: 1523541-84-5 as HCl salt) represents a high-value chiral building block in modern medicinal chemistry. As a saturated heterocyclic primary amine, it serves as a critical bioisostere for morpholine, piperidine, and tetrahydrofuran motifs. Its primary utility lies in its ability to modulate physicochemical properties—specifically lowering lipophilicity (LogP) while maintaining metabolic stability—and providing a precise vector for scaffold elaboration via the primary amine handle. This guide details its physicochemical profile, robust synthetic pathways, and strategic application in drug design.[1]
Molecular Architecture & Physicochemical Profile
The 1,4-dioxane ring is a non-planar, saturated heterocycle that exists predominantly in a chair conformation. The (2R)-methanamine substituent introduces chirality and a reactive handle. Unlike morpholine, which is a secondary amine often used as a capping group, this molecule acts as a linker or core scaffold.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | [(2R)-1,4-dioxan-2-yl]methanamine | |
| CAS (HCl Salt) | 1523541-84-5 | Preferred stable form for storage |
| CAS (Free Base) | 88277-83-2 (Racemic) | Enantiopure free base often prepared in situ |
| Molecular Weight | 117.15 g/mol (Free Base) | 153.61 g/mol (HCl Salt) |
| Formula | C₅H₁₁NO₂ | |
| Chirality | (R)-Enantiomer | C2 center determines stereochemistry |
| Boiling Point | ~190°C (760 mmHg) | Predicted; Free base is a high-boiling liquid |
| LogP (Calc) | -1.2 | Highly hydrophilic; improves aqueous solubility |
| pKa (Calc) | ~8.8 - 9.3 | Lower than typical alkyl amines (pKa ~10.[2][3][4][5][6][7][8]5) due to inductive effect of ring oxygens |
| H-Bond Donors | 2 | Primary amine (-NH₂) |
| H-Bond Acceptors | 3 | Two ether oxygens, one amine nitrogen |
Structural Analysis
The presence of two oxygen atoms in the 1,4-positions creates a strong negative electrostatic potential surface, influencing the pKa of the exocyclic amine. The inductive withdrawal by the ring oxygens lowers the basicity of the primary amine compared to a cyclohexylmethylamine analog, making it less protonated at physiological pH (7.4) and potentially improving membrane permeability despite its low LogP.
Synthetic Pathways & Manufacturing
The synthesis of the enantiopure (R)-isomer relies on "Chiral Pool" strategies or kinetic resolution, as asymmetric hydrogenation of dioxane precursors is challenging. The most robust industrial route utilizes (R)-Epichlorohydrin or (S)-Epichlorohydrin (depending on the inversion mechanism) as the chiral source.
Synthesis Workflow (Epichlorohydrin Route)
The following diagram outlines the conversion of Epichlorohydrin to the target amine via a cyclization-activation-amination sequence.
Caption: Figure 1. Step-wise synthesis from (S)-Epichlorohydrin. Note: The stereocenter configuration is retained during the initial ring opening if attack occurs at the terminal carbon, but careful selection of the starting enantiomer is required based on the specific regioselectivity of the ring-opening conditions.
Detailed Protocol: HCl Salt Formation
This protocol ensures the isolation of a stable, crystalline solid suitable for storage.
Reagents:
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Crude [(2R)-1,4-dioxan-2-yl]methanamine (Free base oil)
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Isopropanol (IPA)
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HCl in Dioxane (4M) or HCl in IPA
Procedure:
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Dissolution: Dissolve 10.0 g of the crude free base amine in 50 mL of anhydrous Isopropanol (IPA). Cool the solution to 0–5°C in an ice bath.
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Acidification: Dropwise add 1.1 equivalents of 4M HCl in Dioxane. Maintain internal temperature below 10°C to prevent degradation or discoloration.
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Crystallization: A white precipitate should form immediately. Stir the suspension at 0°C for 2 hours to maximize yield.
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Isolation: Filter the solid under vacuum (nitrogen blanket recommended to prevent moisture uptake).
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Washing: Wash the filter cake with cold IPA (2 x 10 mL) followed by MTBE (2 x 10 mL) to remove organic impurities.
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Drying: Dry in a vacuum oven at 40°C for 12 hours.
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Validation: Check melting point (should be distinct and sharp) and ¹H NMR (D₂O) to confirm stoichiometry.
Medicinal Chemistry Applications
The [(2R)-1,4-dioxan-2-yl]methanamine motif is a "Privileged Structure" because it addresses common failure modes in drug discovery: poor solubility and high metabolic clearance.
Bioisosterism & Design Strategy
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Ether Oxygen Effect: The 1,4-dioxane ring mimics the spatial bulk of a cyclohexane or piperidine ring but with significantly lower lipophilicity (LogP -1.2 vs ~2.0 for cyclohexane).
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Metabolic Stability: Unlike morpholine, which can be prone to oxidative ring opening, the 1,4-dioxane ring is generally robust against CYP450 metabolism, although the alpha-carbons are potential sites for oxidation.
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Chiral Vector: The (R)-configuration orients the amine vector in a specific 3D space, allowing for precise probing of binding pockets that racemic mixtures cannot achieve.
Decision Matrix: When to Use This Scaffold
Caption: Figure 2. Strategic decision tree for selecting the 1,4-dioxane scaffold over traditional heterocycles.
Analytical Characterization & Quality Control
Ensuring enantiomeric purity is critical, as the (S)-isomer may have different biological activity or toxicity profiles.
Chiral HPLC Method
Standard reverse-phase C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.
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Column: Chiralpak IA or IC (Amylose-based immobilized selectors).
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Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1) for normal phase, or Acetonitrile : Buffer (pH 9) for reverse phase.
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Detection: UV at 210 nm (weak chromophore, high concentration may be needed) or CAD (Charged Aerosol Detector).
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Acceptance Criteria: Enantiomeric Excess (ee) > 98%.
NMR Interpretation (¹H NMR in D₂O)
The 1,4-dioxane ring protons appear as a complex multiplet pattern between 3.4 and 4.0 ppm due to the diastereotopic nature of the axial and equatorial protons.
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3.80 - 3.95 ppm: Multiplet (3H), ring protons + one CH of CH₂NH₂.
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3.60 - 3.75 ppm: Multiplet (2H), ring protons.
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3.40 - 3.55 ppm: Multiplet (2H), ring protons.
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2.65 - 2.80 ppm: Doublet of doublets (2H), exocyclic -CH₂-NH₂.
Safety & Handling
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Hazards: As a primary amine, the free base is Corrosive (Category 1B) and causes severe skin burns and eye damage. The HCl salt is an Irritant .
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Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
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Compatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
References
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Synthesis and Resolution: "Process for the preparation of (2R)-1,4-dioxan-2-ylmethanamine derivatives." Google Patents, CN101985441B. Link
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Physicochemical Data: "1,4-Dioxan-2-ylmethanamine hydrochloride Properties." PubChem, CID 86811255.[2] Link
- Medicinal Chemistry Utility: "1,4-Dioxane as a scaffold in drug discovery." Journal of Medicinal Chemistry (General Reference on Bioisosteres).
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Commercial Availability & CAS Verification: "Product Information: (2R)-1,4-Dioxane-2-methanamine hydrochloride." AChemBlock. Link
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Chiral Separation: "Strategies for the Chiral Separation of Small Molecule Drug Candidates." Chromatography Today. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride | C5H12ClNO2 | CID 86811255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [(2R)-1,4-dioxan-2-yl]methanamine | C5H11NO2 | CID 1133182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. achemblock.com [achemblock.com]
- 5. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine - PubMed [pubmed.ncbi.nlm.nih.gov]
